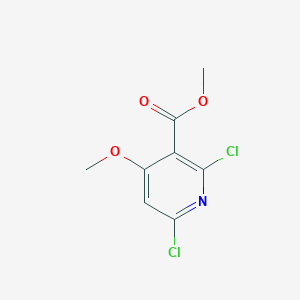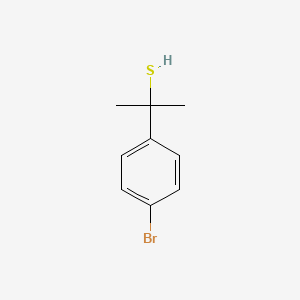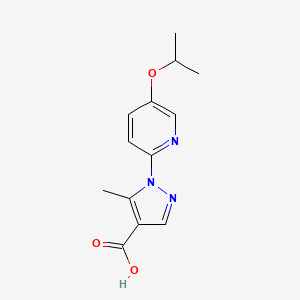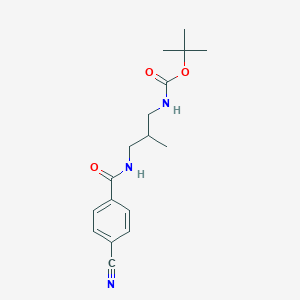
(4-(4-Aminobutyl)phenyl)methanol
Descripción general
Descripción
(4-(4-Aminobutyl)phenyl)methanol is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a hydroxymethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Aminobutyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-(4-Hydroxymethylphenyl)butan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)butylamine
Reduction: 4-(4-Hydroxymethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-(4-Aminobutyl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(4-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butylamine: A simpler amine with a butyl group.
Phenylbutylamine: Lacks the hydroxymethyl group.
4-Phenylbutylamine: Similar structure but without the hydroxymethyl substitution.
Uniqueness
(4-(4-Aminobutyl)phenyl)methanol is unique due to the presence of both the hydroxymethyl and butylamine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[4-(4-aminobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,13H,1-3,8-9,12H2 |
Clave InChI |
PELYVBRUCDALKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCN)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8413705.png)

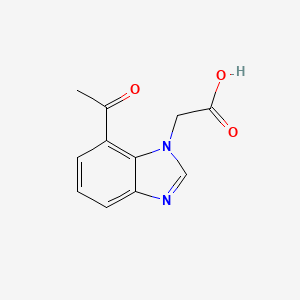
![5-Phenyl-6-(triethylsilyl)-7-H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8413722.png)


